N-Benzoyl-N'-phenylurea

Description

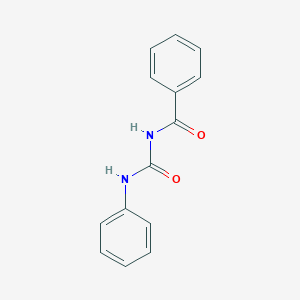

Structure

3D Structure

Properties

IUPAC Name |

N-(phenylcarbamoyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-13(11-7-3-1-4-8-11)16-14(18)15-12-9-5-2-6-10-12/h1-10H,(H2,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYSLPOHOBPSLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171247 | |

| Record name | 1-Benzoyl-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665973 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1821-33-6 | |

| Record name | N-Benzoyl-N′-phenylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1821-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzoyl-3-phenylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-benzoyl-3-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzoyl-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZOYL-3-PHENYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LBT1P8UZ0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Serendipitous Discovery and Enduring Legacy of N-Benzoyl-N'-phenylurea: A Technical Guide to a Class of Potent Insect Growth Regulators

Abstract

The N-Benzoyl-N'-phenylureas (BPUs) represent a significant class of insecticides that have played a pivotal role in integrated pest management (IPM) strategies for decades. Their unique mode of action, targeting the vital process of chitin synthesis in insects, affords them a remarkable degree of selectivity and a favorable safety profile for non-target organisms. This in-depth technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, mechanism of action, and practical applications of BPUs. Designed for researchers, scientists, and drug development professionals, this guide delves into the causality behind experimental choices in their development, offers detailed protocols for their synthesis and biological evaluation, and explores the structure-activity relationships that have driven the evolution of this important class of insecticides.

A Fortuitous Beginning: The Discovery and History of Benzoylphenylureas

The journey of N-Benzoyl-N'-phenylurea insecticides began not with a targeted search for a new insecticide, but as a serendipitous offshoot of herbicide research. In the early 1970s, scientists at the Dutch company Philips-Duphar were investigating derivatives of the herbicides diuron and dichlobenil.[1] This research led to the synthesis of 1-(2,6-dichlorobenzoyl)-3-(3,4-dichlorophenyl)-urea, a compound designated DU19111.[2][3] To their surprise, DU19111 exhibited no herbicidal properties but demonstrated intriguing insecticidal activity.[2][3]

This unexpected finding prompted a new direction of research, leading to the synthesis of analogues of DU19111. This line of inquiry culminated in the discovery of diflubenzuron, the first commercial BPU insecticide, which was commercialized by Phillips-Duphar in 1975.[4][5] The discovery of diflubenzuron marked the dawn of a new era in insect control, introducing a novel mode of action that targeted insect growth and development.

Following the success of diflubenzuron, numerous other companies, including Bayer, Shell (now BASF), and Dow AgroSciences, initiated research programs that led to the development of second and third-generation BPUs with improved efficacy, broader spectrum of activity, and enhanced environmental profiles.[2][6] Today, the BPU class includes a wide range of commercially successful insecticides such as lufenuron, hexaflumuron, and novaluron, and they are classified by the Insecticide Resistance Action Committee (IRAC) as Group 15 insecticides.[4][5]

Caption: A timeline highlighting the key milestones in the discovery and development of Benzoylphenylurea insecticides.

The Chemical Core: Synthesis of N-Benzoyl-N'-phenylureas

The synthesis of the this compound scaffold can be achieved through several established chemical routes. The choice of a particular method often depends on the availability of starting materials, desired scale of production, and the specific substituents on the benzoyl and phenyl rings.

The Schotten-Baumann Reaction: A Classic Approach

A widely employed method for the synthesis of N-Benzoyl-N'-phenylureas is the Schotten-Baumann reaction.[7] This reaction involves the acylation of a primary or secondary amine with an acyl chloride in the presence of a base.[8] In the context of BPU synthesis, this translates to the reaction of a substituted phenylurea with a substituted benzoyl chloride.

Experimental Protocol: Synthesis of this compound via the Schotten-Baumann Reaction

-

Dissolution of the Amine: In a suitable reaction vessel, dissolve N-phenylurea (1.0 equivalent) in a suitable organic solvent such as dichloromethane or toluene.

-

Addition of Base: To the stirred solution, add an aqueous solution of a base, typically 10% sodium hydroxide (2.0-3.0 equivalents), to create a biphasic system. The base serves to neutralize the hydrochloric acid that is generated during the reaction, driving the equilibrium towards product formation.[9]

-

Addition of the Acyl Chloride: Slowly add a solution of benzoyl chloride (1.0 equivalent) in the same organic solvent to the reaction mixture, maintaining the temperature between 0-5°C using an ice bath.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: Upon completion, separate the organic layer. Wash the organic phase sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure product.

Alternative Synthetic Routes

Other notable methods for the synthesis of N-Benzoyl-N'-phenylureas include:

-

Reaction of N-Chlorobenzamide with Phenylisocyanate: This method involves the reaction of a dry N-chlorobenzamide with a phenylisocyanate in a refluxing solvent like dry benzene, often catalyzed by anhydrous potassium fluoride.

-

Hydrolysis of N-Benzoyl-N'-phenylthiourea: this compound can also be synthesized through the basic hydrolysis of the corresponding thiourea derivative.[10]

The Molecular Target: Mechanism of Action as Chitin Synthesis Inhibitors

The insecticidal efficacy of BPUs stems from their highly specific mode of action: the inhibition of chitin synthesis.[4] Chitin is a long-chain polymer of N-acetylglucosamine and is a crucial structural component of the insect exoskeleton (cuticle) and the peritrophic matrix lining the midgut.[11][12] As vertebrates do not synthesize chitin, this pathway represents an ideal target for selective insecticides.[2]

BPUs act as non-competitive inhibitors of the enzyme chitin synthase (CHS).[6] This enzyme is responsible for polymerizing UDP-N-acetylglucosamine monomers into chitin chains. By inhibiting CHS, BPUs disrupt the formation of the new cuticle during the molting process. This leads to an improperly formed and fragile exoskeleton that cannot withstand the internal pressure of the insect's body or the rigors of ecdysis, ultimately resulting in larval death.[13] The inhibition of chitin synthesis also affects egg hatchability, as chitin is a component of the eggshell.

While the precise molecular interactions are still under investigation, it is understood that BPUs do not bind to the catalytic site of chitin synthase. Instead, they are thought to bind to a regulatory site on the enzyme, inducing a conformational change that prevents the proper polymerization of the chitin chain.[14]

Caption: A diagram illustrating the inhibition of chitin synthesis by Benzoylphenylureas (BPUs).

Structure-Activity Relationships: The Key to Potency and Selectivity

The development of successive generations of BPU insecticides has been driven by extensive structure-activity relationship (SAR) studies. These studies have elucidated the key structural features that govern the insecticidal potency and spectrum of activity of these compounds.

Quantitative structure-activity relationship (QSAR) studies have revealed that the substituents on both the benzoyl (A-ring) and the aniline (B-ring) moieties play a crucial role in determining the biological activity.[11][15]

-

Benzoyl Moiety (A-Ring): Substituents at the 2 and 6 positions of the benzoyl ring are critical for high insecticidal activity. Electron-withdrawing groups, particularly fluorine atoms, at these positions generally enhance potency. This is exemplified by the 2,6-difluorobenzoyl group present in many highly active BPUs like diflubenzuron and lufenuron.[16]

-

Aniline Moiety (B-Ring): The nature and position of substituents on the aniline ring significantly influence the spectrum of activity and physicochemical properties of the molecule. A wide variety of substituents have been explored, leading to the development of BPUs with activity against a broad range of insect pests, including Lepidoptera, Coleoptera, and Diptera.[6]

Table 1: Comparative Efficacy of Selected Benzoylphenylurea Insecticides Against Various Insect Pests

| Compound | Target Pest | LC50 (ppm) | Reference |

| Diflubenzuron | Spodoptera littoralis | 0.75 | |

| Leptinotarsa decemlineata | 3.0 | [6] | |

| Lufenuron | Leptinotarsa decemlineata | 27.3 | [17] |

| Lobesia botrana | Significant larval mortality | [17] | |

| Hexaflumuron | Leptinotarsa decemlineata | 0.79 | [17] |

| Reticulitermes flavipes | >4000 (feeding deterrence) | ||

| Novaluron | Leptopharsa gibbicarina | 0.55 | [18] |

| Teflubenzuron | Leptopharsa gibbicarina | 1.71 | [18] |

| Triflumuron | Leptopharsa gibbicarina | 2.38 | [18] |

Note: LC50 values can vary depending on the specific experimental conditions, insect strain, and life stage tested.

Evaluating Efficacy: Experimental Protocols for Bioassays

The evaluation of the insecticidal activity of BPUs is typically conducted through laboratory bioassays. These assays are designed to determine the concentration of the compound required to cause a specific level of mortality or developmental inhibition in a target insect population.

Larvicidal Bioassay Protocol (WHO Guideline Adaptation)

This protocol is a generalized procedure for assessing the larvicidal activity of a BPU against mosquito larvae, adapted from World Health Organization (WHO) guidelines.[19]

-

Preparation of Test Solutions: Prepare a stock solution of the BPU in a suitable solvent (e.g., acetone or ethanol). From this stock solution, prepare a series of dilutions in distilled water to obtain the desired test concentrations. A negative control (solvent only) should also be prepared.

-

Test Arenas: Use clean glass beakers or disposable cups as test arenas. Add a defined volume of distilled water (e.g., 99 mL) to each arena.

-

Introduction of Larvae: Introduce a known number of late 3rd or early 4th instar larvae (e.g., 20-25) into each test arena.

-

Application of Test Solutions: Add 1 mL of the appropriate test solution to each corresponding arena to achieve the final desired concentration.

-

Incubation: Maintain the test arenas at a constant temperature and photoperiod (e.g., 25 ± 2°C, 12:12 L:D).

-

Mortality Assessment: Record larval mortality at 24 and 48 hours post-treatment. For insect growth regulators like BPUs, it is crucial to continue monitoring through pupation and adult emergence, as the primary effect is on molting.

-

Data Analysis: Correct the observed mortality for any control mortality using Abbott's formula. Calculate the lethal concentrations (e.g., LC50 and LC90) using probit analysis.

In Vitro Chitin Synthase Inhibition Assay

To directly assess the inhibitory effect of a BPU on its target enzyme, an in vitro chitin synthase inhibition assay can be performed.

-

Enzyme Preparation: Isolate a crude preparation of chitin synthase from the target insect species.

-

Reaction Mixture: Prepare a reaction buffer containing the substrate, UDP-N-[¹⁴C]acetylglucosamine, and necessary cofactors.

-

Inhibitor Addition: Add the BPU test compound at various concentrations to the reaction mixture.

-

Enzyme Reaction: Initiate the reaction by adding the enzyme preparation and incubate at an optimal temperature.

-

Quantification of Chitin Synthesis: Stop the reaction and quantify the amount of radiolabeled chitin produced by scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration that causes 50% inhibition of enzyme activity).

Physicochemical Properties of Commercial Benzoylphenylurea Insecticides

The physicochemical properties of BPUs influence their environmental fate, bioavailability, and formulation characteristics.

Table 2: Physicochemical Properties of Selected Commercial Benzoylphenylurea Insecticides

| Property | Diflubenzuron | Lufenuron | Hexaflumuron | Novaluron |

| Molecular Formula | C₁₄H₉ClF₂N₂O₂ | C₁₇H₈Cl₂F₈N₂O₃ | C₁₆H₈Cl₂F₆N₂O₃ | C₁₇H₉ClF₄N₂O₄ |

| Molar Mass ( g/mol ) | 310.68 | 511.16 | 461.14 | 492.7 |

| Melting Point (°C) | 230-232 | 168.7-169.4 | 202-205 | 176.5-178 |

| Water Solubility (mg/L at 20°C) | 0.08 | 0.046 | 0.027 | 0.003 |

| Vapor Pressure (mPa at 25°C) | 9 x 10⁻⁷ | 4 x 10⁻⁶ | 2.5 x 10⁻⁷ | 1.6 x 10⁻⁶ |

Conclusion and Future Outlook

The discovery of N-Benzoyl-N'-phenylureas represents a landmark in the history of insecticide development. Their unique mode of action as chitin synthesis inhibitors has provided a valuable tool for the selective control of a wide range of insect pests. The journey from a serendipitous observation to a globally important class of insecticides underscores the importance of fundamental research and the pursuit of unexpected scientific findings.

Future research in the field of BPUs is likely to focus on several key areas:

-

Overcoming Resistance: The development of insect resistance to BPUs is an ongoing challenge. Research into the mechanisms of resistance and the design of new BPU analogues that can overcome these mechanisms is crucial.

-

Enhanced Selectivity: While BPUs are generally selective, further improvements in their selectivity to minimize impacts on non-target arthropods are desirable.

-

Improved Environmental Profile: The development of BPUs with enhanced biodegradability and reduced potential for bioaccumulation will continue to be a priority.

-

Elucidation of the Molecular Mechanism: A more detailed understanding of the molecular interactions between BPUs and the chitin synthase enzyme will facilitate the rational design of new and more potent inhibitors.

The enduring legacy of N-Benzoyl-N'-phenylureas is a testament to the power of scientific curiosity and the continuous quest for more effective and sustainable solutions for pest management.

References

-

Batran, R. Z., et al. (n.d.). Synthesis, homology modeling, molecular docking, dynamics, and antifungal screening of new 4-hydroxycoumarin derivatives as potential chitinase inhibitors. Semantic Scholar. Retrieved from [Link]

-

Benzoylurea insecticide. (n.d.). In Wikipedia. Retrieved from [Link]

-

Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

-

Fukuchi, T., et al. (2021). Inhibition of chitin synthesis by 5-benzoylamino-3-phenylisoxazoles with various substituents at two benzene rings and their larvicidal activity. Journal of Pesticide Science, 46(2), 125-131. Retrieved from [Link]

-

Hajjar, N. P., & Casida, J. E. (1978). Insecticidal benzoylphenyl ureas: structure-activity relationships as chitin synthesis inhibitors. Science, 200(4349), 1499-1500. Retrieved from [Link]

-

IRAC. (n.d.). The IRAC Mode of Action Classification Online. Insecticide Resistance Action Committee. Retrieved from [Link]

-

Karimzadeh, R., et al. (2007). Evaluation of Two Formulated Chitin Synthesis Inhibitors, Hexaflumuron and Lufenuron Against the Raisin Moth, Ephestia figulilella. Journal of Insect Science, 7(1), 58. Retrieved from [Link]

-

Merzendorfer, H. (2013). Chitin synthesis inhibitors: old molecules and new developments. Insect Science, 20(2), 121-138. Retrieved from [Link]

-

Sun, R., et al. (2015). Benzoylurea Chitin Synthesis Inhibitors. Journal of Agricultural and Food Chemistry, 63(31), 6847-6865. Retrieved from [Link]

-

Zhang, J., & Zhu, K. Y. (2012). Molecular Characterization of a Chitin Synthase Gene in Tetranychus cinnabarinus (Boisduval) and Its Response to Sublethal Concentrations of an Insecticide. International Journal of Biological Sciences, 8(8), 1145-1155. Retrieved from [Link]

-

Su, N. Y., & Scheffrahn, R. H. (1996). Comparative effects of two chitin synthesis inhibitors, hexaflumuron and lufenuron, in a bait matrix against subterranean termites (Isoptera: Rhinotermitidae). Journal of Economic Entomology, 89(5), 1156-1160. Retrieved from [Link]

-

Philips-Duphar. (n.d.). In Wikipedia. Retrieved from [Link]

-

Lufenuron. (n.d.). In Wikipedia. Retrieved from [Link]

-

WHO. (2005). Guidelines for laboratory and field testing of mosquito larvicides. World Health Organization. Retrieved from [Link]

-

Ganguly, P., et al. (2020). Benzophenyl urea insecticides – useful and eco-friendly options for insect pest control. Journal of Environmental Biology, 41(3), 527-538. Retrieved from [Link]

-

Testbook. (n.d.). Schotten Baumann Reaction. Retrieved from [Link]

- U.S. Patent No. 6,221,912. (2001). Washington, DC: U.S. Patent and Trademark Office.

-

Karimzadeh, R., et al. (2007). Evaluation of Two Formulated Chitin Synthesis Inhibitors, Hexaflumuron and Lufenuron Against the Raisin Moth, Ephestia figulilella. Journal of Insect Science, 7, 58. Retrieved from [Link]

-

Duphar (Philips-Roxane)/Solvay/Abbott, Olst. (n.d.). Stichting Industrieel Erfgoed Deventer. Retrieved from [Link]

-

Cárdenas, M., et al. (2021). Effect of Benzoylphenyl Ureas on Survival and Reproduction of the Lace Bug, Leptopharsa gibbicarina. Insects, 12(1), 58. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of benzoylphenylurea chitin synthesis inhibitor diflubenzuron (1). Retrieved from [Link]

-

Moussian, B., et al. (2005). Effects of Benzoylphenylurea on Chitin Synthesis and Orientation in the Cuticle of the Drosophila Larva. Journal of Experimental Zoology Part B: Molecular and Developmental Evolution, 304B(4), 347-356. Retrieved from [Link]

-

Kramer, K. J., & Muthukrishnan, S. (1997). Insect Chitinases: Molecular Biology and Potential Use as Biopesticides. Insect Biochemistry and Molecular Biology, 27(11), 887-900. Retrieved from [Link]

-

Su, N. Y., & Scheffrahn, R. H. (1996). Comparative effects of two chitin synthesis inhibitors, hexaflumuron and lufenuron, in a bait matrix against subterranean termites (Isoptera: Rhinotermitidae). Journal of Economic Entomology, 89(5), 1156-1160. Retrieved from [Link]

-

Philips. (n.d.). In Wikipedia. Retrieved from [Link]

-

Belinato, T. A., & Martins, A. J. (2015). The Impact of Selection with Diflubenzuron, a Chitin Synthesis Inhibitor, on the Fitness of Two Brazilian Aedes aegypti Field Populations. PLoS ONE, 10(6), e0130719. Retrieved from [Link]

-

Philips Research. (n.d.). 100 years of patents and publications. Retrieved from [Link]

-

Grigoraki, L., et al. (2017). A nonsense mutation in the Aedes aegypti chitin synthase gene is strongly associated with resistance to the insect growth regulator diflubenzuron. Insect Biochemistry and Molecular Biology, 81, 32-41. Retrieved from [Link]

-

Okuniewski, A., et al. (2010). N-Benzoyl-N′-phenylurea. Acta Crystallographica Section E: Structure Reports Online, 66(2), o414. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzoylurea Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]

- 6. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Lufenuron - Wikipedia [en.wikipedia.org]

- 9. The Evolution of Chemical Pesticides [fishersci.com]

- 10. Timeline - AGRO [agrodiv.org]

- 11. researchgate.net [researchgate.net]

- 12. jeb.co.in [jeb.co.in]

- 13. nri.tamu.edu [nri.tamu.edu]

- 14. Molecular Characterization of Chitin Synthase Gene in Tetranychus cinnabarinus (Boisduval) and Its Response to Sublethal Concentrations of an Insecticide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chitin synthesis inhibitors: old molecules and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. From Bulk to Brains (Chapter 19) - Solvay [cambridge.org]

- 17. Evaluation of Two Formulated Chitin Synthesis Inhibitors, Hexaflumuron and Lufenuron Against the Raisin Moth, Ephestia figulilella - PMC [pmc.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

The Disruption of Form: An In-depth Technical Guide to the Mechanism of Action of N-Benzoyl-N'-phenylurea Insecticides

Abstract

N-Benzoyl-N'-phenylurea (BPU) insecticides represent a cornerstone of modern integrated pest management (IPM) programs, prized for their high specificity to arthropods and favorable toxicological profiles in non-target organisms.[1][2][3] This technical guide provides a comprehensive examination of the molecular mechanism underpinning the insecticidal activity of BPUs. We will delve into the core disruption of chitin biosynthesis, the primary physiological consequences for the insect, the molecular basis of target site resistance, and the experimental methodologies employed to elucidate this mode of action. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical class of insect growth regulators.

Introduction: A Selective Approach to Insect Control

First introduced in the 1970s with the commercialization of diflubenzuron, N-Benzoyl-N'-phenylureas (BPUs) heralded a new era in insecticide development.[4][5][6] Unlike broad-spectrum neurotoxins, BPUs act as insect growth regulators (IGRs), interfering with fundamental physiological processes unique to arthropods.[2][4] Their primary route of entry is through ingestion, and they are most effective against larval stages of various insect orders, including Lepidoptera, Coleoptera, and Diptera.[2][6][7] The remarkable selectivity of BPUs stems from their specific molecular target: chitin biosynthesis, a process vital for insects but absent in vertebrates.[6] This specificity translates to low mammalian toxicity, making them a valuable tool in IPM strategies that aim to minimize environmental impact.[1][3]

The Primary Mechanism of Action: Inhibition of Chitin Synthesis

The defining characteristic of BPU insecticidal activity is the potent and specific inhibition of chitin synthesis.[4][8] Chitin, a polymer of N-acetylglucosamine (GlcNAc), is a fundamental structural component of the insect exoskeleton (cuticle) and the peritrophic matrix lining the midgut.[9][10][11] These structures are critical for physical support, muscle attachment, water retention, and defense against pathogens.

The Chitin Biosynthesis Pathway: A Multi-Step Process

The formation of chitin is a complex enzymatic cascade that begins with the primary sugar in the insect hemolymph, trehalose, and culminates in the polymerization of GlcNAc monomers.[12] The final and critical step in this pathway is catalyzed by the enzyme chitin synthase (CHS).[12]

Caption: The insect chitin biosynthesis pathway and the inhibitory action of N-Benzoyl-N'-phenylureas.

The Molecular Target: Chitin Synthase 1 (CHS1)

For decades, the precise molecular target of BPUs was a subject of intense research. While it was clear that chitin synthesis was inhibited, direct inhibition of CHS in cell-free assays proved challenging.[8] However, compelling genetic evidence has now unequivocally identified chitin synthase 1 (CHS1) , also known as CHS-A, as the direct molecular target of BPUs.[13][14]

Insects typically possess two chitin synthase genes:

-

CHS1 (CHS-A): Primarily expressed in the epidermis and tracheal cells, responsible for the synthesis of chitin for the cuticle during molting.[15]

-

CHS2 (CHS-B): Expressed in the midgut, responsible for producing the chitinous peritrophic matrix.[15]

BPUs demonstrate a high degree of selectivity for CHS1, which explains their potent effects on the molting process.[1] The prevailing hypothesis is that BPUs do not bind to the catalytic site of the enzyme but rather to a transmembrane domain, allosterically inhibiting its function.[13] This prevents the polymerization of UDP-GlcNAc into chitin chains and their subsequent translocation across the cell membrane.[8]

Physiological Consequences of BPU Action: A Cascade of Developmental Failure

The inhibition of CHS1 by BPUs triggers a cascade of lethal physiological disruptions, primarily centered around the process of ecdysis, or molting.[12] Insects must periodically shed their old cuticle to grow, and the formation of a new, properly structured cuticle is essential for survival.[12]

When a larva ingests a BPU, the following events unfold:

-

Inhibition of Cuticular Chitin Synthesis: The BPU is absorbed and reaches the epidermal cells, where it inhibits CHS1.

-

Defective Procuticle Formation: During the molting cycle, the epidermal cells are unable to synthesize the necessary chitin for the new procuticle (the main, chitin-containing layer of the exoskeleton).

-

Molting Failure: The larva may initiate the molting process, but the new cuticle is thin, weak, and improperly formed. It lacks the structural integrity to withstand the pressures of molting and to support the insect's body.

-

Lethality: The insect is unable to shed its old exuviae (the shed skin) or the new cuticle ruptures, leading to fluid loss, desiccation, and ultimately, death.[8]

This disruption of the molting process is the hallmark of BPU intoxication and is responsible for their classification as insect growth regulators.

Caption: The physiological cascade of molting disruption in insects caused by BPU insecticides.

Self-Validation: The Role of Target Site Resistance

The trustworthiness of a proposed mechanism of action is significantly strengthened when it can be validated through resistance studies. In the case of BPUs, the development of resistance in insect populations provides compelling evidence that CHS1 is the primary target.

Field-evolved resistance to BPUs in various insect pests, such as the diamondback moth (Plutella xylostella), has been linked to specific point mutations in the CHS1 gene.[13] A highly conserved isoleucine residue (I1017 in Tetranychus urticae, I1042 in Plutella xylostella) located in a predicted transmembrane helix of CHS1 has been identified as a mutational hotspot.[13][14] Substitution of this isoleucine with other amino acids, such as phenylalanine (F) or methionine (M), confers high levels of resistance to BPUs.[14]

The introduction of these specific mutations into the CHS1 gene of a susceptible laboratory strain of Drosophila melanogaster using CRISPR/Cas9 genome editing was sufficient to confer a high degree of resistance.[14] This functional validation provides unequivocal proof that BPUs directly interact with the CHS1 protein and that alterations at this site can prevent the insecticide from exerting its effect. This self-validating system, where the proposed target, when mutated, leads to resistance, is a cornerstone of modern insecticide toxicology.

Experimental Methodologies for Studying BPU Action

The elucidation of the BPU mechanism of action has been dependent on a variety of experimental techniques, ranging from whole-organism bioassays to in vitro enzymatic assays.

Insect Bioassays

The foundational method for assessing BPU efficacy is the insect bioassay. These assays are designed to determine the concentration of a BPU that causes a specific effect, typically mortality, in a population of test insects.

Protocol: Larval Leaf-Dip Bioassay

-

Preparation of BPU Solutions: A stock solution of the BPU is prepared in a suitable solvent (e.g., acetone) and then serially diluted in water containing a surfactant (e.g., Triton X-100) to create a range of test concentrations.

-

Treatment Application: Leaves of a suitable host plant (e.g., cabbage for Plutella xylostella) are dipped into the test solutions for a standardized time (e.g., 10-30 seconds) and allowed to air dry. Control leaves are dipped in the surfactant solution without the BPU.

-

Insect Infestation: Once dry, the treated leaves are placed in individual containers (e.g., Petri dishes) with a moistened filter paper to maintain humidity. A known number of synchronized, actively feeding larvae (e.g., 10-20 second or third instars) are introduced onto each leaf.[16]

-

Incubation: The containers are maintained under controlled environmental conditions (e.g., 25°C, 65% RH, 16:8 L:D photoperiod).

-

Mortality Assessment: Mortality is assessed after a set period, typically 48-72 hours, allowing enough time for the insects to molt. Larvae that are moribund or fail to molt successfully are considered dead.

-

Data Analysis: The mortality data is subjected to probit analysis to calculate the lethal concentration (LC50), which is the concentration that causes 50% mortality in the test population.[16]

In Vitro Chitin Synthase Inhibition Assay

While challenging, in vitro assays are crucial for demonstrating a direct inhibitory effect on the target enzyme, independent of cellular processes like transport or metabolism. A non-radioactive, ELISA-based method is commonly employed.[17]

Protocol: Non-Radioactive Chitin Synthase Inhibition Assay

-

Enzyme Preparation: a. Homogenize insect tissue (e.g., integument from newly molted larvae) in an ice-cold extraction buffer containing protease inhibitors. b. Centrifuge the homogenate to pellet cell debris and collect the supernatant containing microsomal vesicles. c. Activate the zymogenic form of chitin synthase by a brief incubation with trypsin, followed by the addition of a trypsin inhibitor.[18]

-

Assay Procedure (in a Wheat Germ Agglutinin-coated 96-well plate): a. Add the prepared enzyme extract to each well. b. Add the BPU test compound at various concentrations (dissolved in DMSO). A DMSO-only control is included. c. Initiate the reaction by adding a substrate solution containing UDP-GlcNAc.[19] d. Incubate the plate at an optimal temperature (e.g., 30°C) for a set time (e.g., 2-3 hours) to allow for chitin synthesis. The newly synthesized chitin will bind to the WGA-coated plate. e. Stop the reaction by washing the plate multiple times with water.[20]

-

Quantification: a. Add a solution of horseradish peroxidase-conjugated WGA (WGA-HRP), which will bind to the immobilized chitin. Incubate and wash. b. Add a TMB substrate. The HRP will catalyze a color change.[19] c. Stop the reaction with an acid solution and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: The absorbance is proportional to the amount of chitin synthesized. The percentage of inhibition for each BPU concentration is calculated relative to the control, and the data is used to determine the half-maximal inhibitory concentration (IC50).

Caption: A logical workflow for the comprehensive study of BPU mechanism of action and resistance.

Quantitative Data Summary

The efficacy of different BPU derivatives varies depending on the specific compound and the target insect species. The following table summarizes representative toxicity data from the literature.

| BPU Derivative | Insect Species | Assay Type | Value | Reference |

| Novaluron | Leptopharsa gibbicarina | Nymphal Bioassay | LC50 = 0.55 ppm | [7] |

| Teflubenzuron | Leptopharsa gibbicarina | Nymphal Bioassay | LC50 = 1.71 ppm | [7] |

| Lufenuron | Leptopharsa gibbicarina | Nymphal Bioassay | LC50 = 2.05 ppm | [7] |

| Triflumuron | Leptopharsa gibbicarina | Nymphal Bioassay | LC50 = 2.38 ppm | [7] |

| Chlorfluazuron | Plutella xylostella | Larval Bioassay | LC50 = 0.021 mg/L | [21] |

| Chlorfluazuron | Spodoptera littoralis | Larval Bioassay | LC50 = 0.028 mg/L | [21] |

| NK-17 | Spodoptera exigua | Larval Bioassay | 1.93x more toxic than Hexaflumuron | [2] |

| NK-17 | Plutella xylostella | Larval Bioassay | 1.36x more toxic than Hexaflumuron | [2] |

Note: LC50 (Lethal Concentration, 50%) values represent the concentration of insecticide required to kill 50% of the test population.

Conclusion

This compound insecticides function through a highly specific and potent mechanism of action: the direct inhibition of chitin synthase 1. This targeted disruption of a vital biochemical pathway, unique to arthropods, leads to catastrophic failure of the molting process and subsequent larval death. The elucidation of this mechanism, strongly supported by functional genomics and resistance studies, provides a clear and compelling case for the continued and strategic use of BPUs in integrated pest management. A thorough understanding of this mode of action is critical for developing novel analogues, managing resistance, and ensuring the long-term viability of this important class of insecticides.

References

- Muthukrishnan, S., Merzendorfer, H., Arakane, Y., & Yang, Q. (2019).

- Ishaaya, I. (1992). Insect Resistance to Benzoylphenylureas and Other Insect Growth Regulators.

- Kramer, K. J., & Muthukrishnan, S. (n.d.). 7 Chitin Metabolism in Insects.

- BenchChem. (2025). Application Notes and Protocols: Experimental Use of Chitin Synthase Inhibitor 1 in Drug-Resistant Fungi. BenchChem.

- Merzendorfer, H., & Zimoch, L. (2003). Chitin metabolism in insects: structure, function and regulation of chitin synthases and chitinases. SciSpace.

- Douris, V., Steinbach, D., Panteleri, R., Livadaras, I., Pickett, J. A., Van Leeuwen, T., Nauen, R., & Vontas, J. (2016). Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis. PMC - NIH.

- Scott, J. G. (1992). Molecular Mechanisms of Insecticide Resistance. American Chemical Society.

- Wikipedia. (n.d.). Benzoylurea insecticide. Wikipedia.

- Sun, R., Liu, C., Zhang, H., & Wang, Q. (2015). Benzoylurea Chitin Synthesis Inhibitors: A Review.

- Cohen, E. (2021). Chapter 2 - Chitin Biochemistry: Synthesis, Hydrolysis and Inhibition.

- Matsumura, F. (2010). Studies on the action mechanism of benzoylurea insecticides to inhibit the process of chitin synthesis in insects: A review on the status of research activities in the past, the present and the future prospects.

- Li, X., Zhang, J., & Chen, J. (2021). A brief diagram of insect chitin biosynthesis pathway. The black...

- BenchChem. (2025).

- BenchChem. (2025).

- Plata-Rueda, A., Campos, J. M., da Silva, R. A., de Castro, M. R., Martins, G. F., Fernandes, F. L., & Serrão, J. E. (2021). Effect of Benzoylphenyl Ureas on Survival and Reproduction of the Lace Bug, Leptopharsa gibbicarina. MDPI.

- Moussian, B., Flötenmeyer, M., & Wenczel, S. (2008). Effects of Benzoylphenylurea on Chitin Synthesis and Orientation in the Cuticle of the Drosophila Larva. PubMed.

- Douris, V., Steinbach, D., Panteleri, R., Livadaras, I., Pickett, J. A., Van Leeuwen, T., Nauen, R., & Vontas, J. (2016). Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis.

- Douris, V., Steinbach, D., et al. (2016). Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis. Semantic Scholar.

- Song, B., et al. (2014).

- BenchChem. (2025). Technical Support Center: Interpreting Unexpected Results in Chitin Synthesis Inhibition Experiments. BenchChem.

- Sun, R., Liu, C., Zhang, H., & Wang, Q. (2015). Benzoylurea Chitin Synthesis Inhibitors. PubMed.

- R Discovery. (n.d.). Benzoylphenylurea Insecticides Research Articles. R Discovery.

- Ke, Y., et al. (2022). Screening and Application of Chitin Synthase Inhibitors. MDPI.

- Zhang, J., Liu, C., & Li, J. (2008). Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae. PMC - NIH.

- Sun, R., Liu, C., Zhang, H., & Wang, Q. (2015). Discovery of benzoylphenylurea chitin synthesis inhibitor diflubenzuron (1).

- Sun, R., Liu, C., Zhang, H., & Wang, Q. (2015). Chemical structures of commercial benzoylphenylurea chitin synthesis inhibitors.

- Patra, S., Barik, A., & Samanta, A. (2018). Benzophenyl urea insecticides – useful and eco-friendly options for insect pest control. Journal of Environmental Biology.

- Lee, S., et al. (2005). Insecticidal Properties of Bistrifluron, Benzoylphenylurea Insecticide, against Cotton Caterpillar, Palpita indica (Lepidoptera: Pyralidae).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Studies on Insecticidal Activities and Action Mechanism of Novel Benzoylphenylurea Candidate NK-17 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzoylurea Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. jeb.co.in [jeb.co.in]

- 7. Effect of Benzoylphenyl Ureas on Survival and Reproduction of the Lace Bug, Leptopharsa gibbicarina [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Chapter 2 Chitin Metabolic Pathways in Insects and Their Regulation | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. k-state.edu [k-state.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

A Guide to the Single-Crystal Structure of N-Benzoyl-N'-phenylurea: Synthesis, Analysis, and Supramolecular Architecture

Abstract

This technical guide provides a comprehensive examination of the three-dimensional structure of N-Benzoyl-N'-phenylurea (BPU), a parent compound for a significant class of insecticides. We bridge the gap between chemical synthesis and solid-state characterization, offering researchers and drug development professionals a detailed narrative on the experimental and analytical workflow. This document elucidates the synthesis and crystallization of BPU, details the single-crystal X-ray diffraction (SC-XRD) methodology, and culminates in an in-depth analysis of its molecular geometry and the critical intermolecular forces that govern its crystal packing. The guide emphasizes the causality behind experimental choices and the self-validating nature of crystallographic refinement, providing a robust framework for understanding the solid-state properties of urea derivatives.

Introduction: The Significance of Structural Clarity

This compound (BPU) serves as the foundational scaffold for benzoylurea insecticides, a class of compounds renowned for their efficacy as insect growth regulators[1]. These agents function by inhibiting chitin biosynthesis, a process vital for the formation of the insect exoskeleton[2][3][4]. The biological activity, stability, and bioavailability of such compounds are intrinsically linked to their three-dimensional structure and the non-covalent interactions they form. Therefore, a precise understanding of the BPU crystal structure is not merely an academic exercise; it provides a fundamental blueprint for the rational design of more potent and selective analogues in agrochemistry and medicinal chemistry.

Crystal structure analysis by single-crystal X-ray diffraction (SC-XRD) remains the definitive method for determining the precise arrangement of atoms in a solid. This guide presents a detailed protocol and analysis for BPU, focusing on the key structural features that dictate its behavior in the solid state, namely the intricate network of hydrogen bonds that define its supramolecular assembly[5].

Synthesis and Single Crystal Growth

The acquisition of a high-quality single crystal is the most critical and often challenging step in structure determination. The chosen synthetic and crystallization strategy must yield a product of high purity that can form well-ordered crystals of suitable size.

Recommended Synthesis Protocol: Hydrolysis of a Thiourea Precursor

While several pathways to BPU exist, including the reaction of N-chlorobenzamide with phenylisocyanate, a reliable method reported in the literature involves the hydrolysis of N-benzoyl-N'-phenylthiourea, which can produce crystals directly from the reaction mixture[1][2][3].

Methodology:

-

Precursor Synthesis: First, synthesize the N-benzoyl-N'-phenylthiourea ligand. A standard method involves reacting benzoyl isothiocyanate with aniline.

-

Hydrolysis: The this compound target compound can be obtained as a byproduct during reactions involving the thiourea precursor under basic conditions (e.g., with sodium methoxide in acetone)[2].

-

Crystallization (Slow Evaporation):

-

Ensure the final product is dissolved in a suitable solvent system (e.g., acetone or DMF from the reaction mixture).

-

Seal the vessel and allow it to stand undisturbed at ambient temperature for several days. .

-

Colorless, needle-like single crystals suitable for SC-XRD will form as the solvent slowly evaporates.

-

Expertise & Causality: The choice of slow evaporation is deliberate. Rapid precipitation or crashing out from solution typically leads to polycrystalline powder or poorly ordered microcrystals. By allowing the solvent to evaporate slowly, the system remains close to equilibrium, giving molecules sufficient time to orient themselves into a low-energy, highly ordered crystal lattice. The resulting crystals exhibit minimal defects and are ideal for diffraction experiments.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The SC-XRD workflow is a multi-stage process that translates the diffraction pattern of a crystal into a refined 3D atomic model.

The Experimental and Computational Workflow

The journey from a physical crystal to a final structural model follows a validated, sequential path. Each step contains internal quality checks to ensure the integrity of the final data.

Protocol for Data Collection and Structure Refinement

1. Crystal Mounting and Data Collection:

-

A suitable single crystal (e.g., 0.54 × 0.10 × 0.09 mm) is selected under a microscope and mounted on a goniometer head[2].

-

The crystal is placed in a stream of cold nitrogen gas, typically at a low temperature like 150 K[2][3]. Causality: Low-temperature collection minimizes atomic thermal vibrations, leading to sharper diffraction spots, higher resolution data, and a more precise final structure.

-

Data is collected using a diffractometer, such as an Oxford Diffraction Xcalibur, equipped with a CCD detector and a molybdenum (Mo) Kα radiation source (λ = 0.71073 Å)[2][3].

2. Data Processing:

-

The raw diffraction images are processed using software like CrysAlis PRO[3][6]. This involves integrating the intensity of thousands of reflections, applying corrections for experimental factors (like Lorentz and polarization effects), and performing an absorption correction[2].

3. Structure Solution and Refinement:

-

The processed data is used to solve the phase problem and generate an initial electron density map. This is typically achieved using "direct methods," a computational technique implemented in programs like SHELXS[6].

-

An initial molecular model is built into the map. This model is then refined against the experimental data using full-matrix least-squares on F², a process carried out by programs like SHELXL[6].

-

Trustworthiness: Refinement is an iterative process where atomic positions and displacement parameters are adjusted to minimize the difference between the calculated and observed structure factors. The quality of the final model is assessed by convergence indicators:

-

R1 (Conventional R-factor): A measure of the agreement between the observed and calculated structure factor amplitudes. Values below 0.05 (5%) are considered excellent for small molecules. The reported structure has an R1 of 0.039[3][6].

-

wR2 (Weighted R-factor): A more robust indicator based on F², which includes all reflections.

-

Goodness-of-Fit (GooF): Should be close to 1.0 for a good model.

-

Results: The Crystal and Molecular Structure of BPU

The analysis reveals that this compound crystallizes in the monoclinic space group P2₁/c[1][2]. The molecular conformation is stabilized by a strong intramolecular hydrogen bond, and the crystal packing is dominated by intermolecular hydrogen bonds that assemble the molecules into centrosymmetric dimers.

Crystallographic Data Summary

The key parameters defining the crystal lattice and the data refinement process are summarized below.

| Parameter | Value | Reference |

| Chemical Formula | C₁₄H₁₂N₂O₂ | [2] |

| Molar Mass | 240.26 g·mol⁻¹ | [2] |

| Crystal System | Monoclinic | [1][2] |

| Space Group | P2₁/c | [1][2] |

| a (Å) | 15.5641 (8) | [2][3] |

| b (Å) | 4.6564 (3) | [2][3] |

| c (Å) | 21.1029 (15) | [2][3] |

| β (°) | 128.716 (4) | [2][3] |

| Volume (ų) | 1193.31 (15) | [2][3] |

| Z (Molecules/Unit Cell) | 4 | [2][3] |

| Temperature (K) | 150 | [2][3] |

| Final R1 [I > 2σ(I)] | 0.039 | [3][6] |

| wR2 (all data) | 0.098 | [3][6] |

Molecular Geometry and Supramolecular Assembly

The structure reveals two principal hydrogen bonding motifs that dictate the entire crystal architecture.

-

Intramolecular N—H···O Hydrogen Bond: Within each molecule, the hydrogen atom on the benzoyl-side nitrogen (N1) forms a strong hydrogen bond with the phenylurea-side carbonyl oxygen (O2). This interaction creates a planar, pseudo-aromatic six-membered ring, a highly stable conformation denoted with the graph-set notation S(6)[1][2][3]. This intramolecular lock is a characteristic feature of N-benzoylureas and is crucial for holding the molecule in a relatively planar conformation[2].

-

Intermolecular N—H···O Hydrogen Bonds and Dimer Formation: The primary interaction governing crystal packing is a pair of intermolecular hydrogen bonds. The hydrogen on the phenyl-side nitrogen (N2) of one molecule donates to the benzoyl-side carbonyl oxygen (O1) of a neighboring, centrosymmetrically-related molecule. This reciprocal interaction links two molecules into a robust centrosymmetric dimer[1][2][3]. This common motif in ureas is described by the graph-set notation R²₂(8), indicating a ring formed by two donors and two acceptors involving eight atoms[2][3].

The crystal structure is built upon the propagation of these dimers. Notably, there are no significant π-π stacking interactions observed, with the closest distance between phenyl ring centroids being approximately 5.60 Å, which is too far for effective stacking[2].

Hydrogen Bond Geometry

The precise geometry of these interactions confirms their strength and directionality.

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code for A | Reference |

| N1—H1···O2 (Intramolecular) | 0.93(2) | 1.85(2) | 2.634(2) | 140(1) | - | [2][6] |

| N2—H2···O1 (Intermolecular) | 0.93(2) | 1.97(2) | 2.882(1) | 169(1) | -x+1, -y+1, -z | [2][6] |

D = Donor atom; A = Acceptor atom

The near-linear angle (169°) of the intermolecular N2—H2···O1 bond is indicative of a strong, highly directional interaction, providing the energetic driving force for the formation of the dimer.

Conclusion

The crystal structure of this compound is a textbook example of how specific, directional non-covalent interactions orchestrate molecular assembly in the solid state. The conformation of the individual molecule is constrained by a robust S(6) intramolecular hydrogen bond. This pre-organized conformer then assembles into centrosymmetric R²₂(8) dimers via strong intermolecular hydrogen bonds. This detailed structural knowledge, derived from a rigorous and self-validating experimental workflow, provides an essential foundation for understanding the physicochemical properties of BPU and serves as a critical reference point for the design and development of next-generation benzoylurea-based compounds.

References

-

Okuniewski, A., Chojnacki, J., & Becker, B. (2010). N-Benzoyl-N′-phenylurea. Acta Crystallographica Section E: Structure Reports Online, 66(2), o414. [Link]

-

Okuniewski, A., Chojnacki, J., & Becker, B. (2010). N-Benzoyl-N′-phenylurea. ResearchGate. [Link]

-

Okuniewski, A., Chojnacki, J., & Becker, B. (2010). N-Benzoyl-N′-phenylurea. Acta Crystallographica Section E, E66, o414. [Link]

-

Wikipedia. This compound. Wikipedia, The Free Encyclopedia. [Link]

-

Amanote Research. (2010). N-Benzoyl-N′-Phenylurea - Acta Crystallographica. [Link]

-

Yamin, B. M., et al. (2006). 1-Benzoyl-3-[4-(3-benzoylthioureido)phenyl]thiourea. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5079-o5081. [Link]

-

Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. [Link]

Sources

N-Benzoyl-N'-phenylurea and its Derivatives: A Technical Guide to Biological Activity

This guide provides an in-depth exploration of the biological activities of N-Benzoyl-N'-phenylurea (BPU) and its derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the core mechanisms of action, structure-activity relationships, and established experimental protocols to evaluate their therapeutic and pesticidal potential.

Introduction: The Versatile Scaffold of this compound

This compound (BPU) is the foundational molecule for a class of compounds known as benzoylureas.[1] Structurally, it features a urea core flanked by a benzoyl group on one nitrogen and a phenyl group on the other.[1][2] This arrangement creates a remarkably stable, planar molecule with significant charge delocalization and the capacity for strong intramolecular hydrogen bonding.[1] First synthesized in 1965, the true potential of the BPU scaffold was realized in the 1970s with the discovery of its potent insecticidal properties.[1][3] Since then, extensive research has unveiled a broader spectrum of biological activities, most notably promising anticancer effects.[4][5] This guide will dissect these two primary areas of biological activity, providing the technical insights necessary for their further exploration and development.

Insecticidal Activity: Potent Inhibitors of Chitin Synthesis

The most well-documented biological activity of BPU derivatives is their potent insecticidal effect, which has led to the commercialization of several compounds as insect growth regulators (IGRs).[1][6] These compounds are highly valued in integrated pest management (IPM) due to their targeted mode of action and generally low toxicity to vertebrates.[6]

Mechanism of Action: Disrupting the Exoskeleton

BPU derivatives exert their insecticidal effects by inhibiting chitin biosynthesis.[4][6] Chitin is a vital structural polysaccharide that forms the insect exoskeleton, or cuticle.[1] The synthesis of chitin is a multi-step enzymatic process, and BPUs specifically target the final step, catalyzed by the enzyme chitin synthase.[4] By inhibiting this enzyme, BPU derivatives prevent the proper formation of the cuticle during molting.[4] This disruption leads to developmental defects, an inability to shed the old exoskeleton, and ultimately, the death of the insect larva.[4]

dot

Caption: Mechanism of Chitin Synthesis Inhibition by BPU Derivatives.

Structure-Activity Relationship (SAR) for Insecticidal Activity

The insecticidal potency of BPU derivatives is highly dependent on the nature and position of substituents on both the benzoyl and phenyl rings. A comprehensive review of benzoylurea chitin synthesis inhibitors highlights several key SAR findings.[5][6] Generally, substitution at the para position of the anilide (phenyl) ring is crucial for activity.[6] The bipartite model of BPU analogues suggests that specific functional groups in this position significantly influence the insecticidal spectrum and potency.[6]

Experimental Protocol: Evaluating Insecticidal Activity

The larvicidal activity of BPU derivatives can be assessed using a variety of methods, including foliar application and leaf-dip assays.[7][8]

Protocol: Larvicidal Leaf-Dip Assay

-

Preparation of Test Solutions: Dissolve the BPU derivative in a suitable organic solvent (e.g., acetone or DMSO) to create a stock solution. Prepare a series of dilutions in distilled water containing a non-ionic surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.

-

Leaf Treatment: Select fresh, untreated leaves (e.g., cabbage for Plutella xylostella or corn for Spodoptera exigua) and dip them into the test solutions for a standardized period (e.g., 10-30 seconds).[7] Allow the leaves to air-dry completely.

-

Insect Infestation: Place the treated leaves into individual Petri dishes or multi-well plates lined with moistened filter paper. Introduce a known number of insect larvae (typically 3rd or 4th instar) into each container.[7][8]

-

Incubation: Maintain the containers under controlled conditions of temperature, humidity, and light.

-

Mortality Assessment: Record larval mortality at regular intervals (e.g., 24, 48, 72, and 96 hours) after treatment.[7] Larvae that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 (lethal concentration required to kill 50% of the population) value through probit analysis.[7]

Anticancer Activity: A Multifaceted Approach to Targeting Tumors

In recent years, BPU derivatives have emerged as a promising class of compounds with significant anticancer potential.[9][10] Their mechanisms of action are diverse and appear to target several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

3.1.1. Inhibition of Receptor Tyrosine Kinases: EGFR and HER-2

Several studies have identified BPU and its thiourea analogues as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[11] These receptors are transmembrane tyrosine kinases that, upon activation, trigger downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell growth and survival.[4][12] Dysregulation of EGFR and HER-2 is a hallmark of many cancers.[4] BPU derivatives can bind to the kinase domain of these receptors, inhibiting their autophosphorylation and subsequent signal transduction.[11]

dot

Caption: Inhibition of EGFR/HER-2 Signaling by BPU Derivatives.

3.1.2. Targeting Macrophage Migration Inhibitory Factor (MIF)

Macrophage Migration Inhibitory Factor (MIF) is a proinflammatory cytokine that is overexpressed in many types of cancer.[13] It plays a crucial role in tumor growth, angiogenesis, and metastasis by binding to its receptor, CD74.[14] Some BPU derivatives have been shown to inhibit the biological activity of MIF, potentially by binding to its tautomerase active site, thereby preventing its interaction with CD74.[14]

3.1.3. Modulation of the Akt/GSK-3β/c-Myc Signaling Pathway

Recent studies have demonstrated that certain N,N'-diarylurea derivatives can inhibit the growth of non-small-cell lung cancer (NSCLC) cells by targeting the Akt/GSK-3β/c-Myc signaling pathway.[15] These compounds were found to reduce the levels of Akt and its downstream effectors, leading to cell cycle arrest.[15]

3.1.4. Other Reported Mechanisms

Other proposed anticancer mechanisms for BPU derivatives include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis, and the inhibition of the TRPM7 channel, which is involved in cancer cell migration and invasion.[2][16]

Quantitative Structure-Activity Relationship (QSAR) for Anticancer Activity

QSAR studies have been instrumental in optimizing the anticancer activity of BPU derivatives.[2][10] These studies have shown that lipophilic, electronic, and steric parameters all play a significant role in the cytotoxic activity of these compounds.[10] For instance, the addition of chloro groups at specific positions on the phenyl ring can enhance activity against breast cancer cell lines.[10] The best QSAR equations derived from these studies can be used to rationally design new derivatives with improved anticancer potency.[10][17]

Experimental Protocols for Evaluating Anticancer Activity

3.3.1. In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[18]

-

Compound Treatment: Treat the cells with various concentrations of the BPU derivative for a specified period (e.g., 24, 48, or 72 hours).[19] Include untreated and vehicle controls.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[19]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 (concentration that inhibits 50% of cell growth) value by plotting a dose-response curve.[21]

3.3.2. EGFR/HER-2 Kinase Inhibition Assay

The inhibitory activity of BPU derivatives against EGFR and HER-2 can be determined using commercially available kinase assay kits or by developing an in-house assay.[22][23][24] These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Protocol: General Kinase Inhibition Assay

-

Assay Setup: In a microplate, combine the recombinant EGFR or HER-2 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a kinase reaction buffer.

-

Inhibitor Addition: Add various concentrations of the BPU derivative to the reaction mixture.

-

Kinase Reaction: Incubate the plate at room temperature for a defined period to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, including luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay), or antibody-based methods that detect the phosphorylated substrate.[22]

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration and determine the IC50 value.

3.3.3. Macrophage Migration Inhibitory Factor (MIF) Inhibition Assay

The inhibition of MIF can be assessed using an ELISA-based assay that measures the disruption of the MIF-CD74 interaction or by an enzymatic assay that measures the inhibition of MIF's tautomerase activity.[14][25][26]

Protocol: MIF-CD74 Interaction Inhibition ELISA

-

Plate Coating: Coat a microplate with recombinant human MIF.

-

Inhibitor and Receptor Incubation: Add the BPU derivative at various concentrations, followed by the addition of biotinylated recombinant human CD74. Incubate to allow for binding.

-

Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP and a suitable substrate to detect the amount of bound CD74.

-

Data Analysis: Measure the absorbance and calculate the percentage of inhibition of the MIF-CD74 interaction. Determine the IC50 value.

Synthesis of this compound Derivatives

Several synthetic routes have been established for the preparation of BPU and its derivatives.[3][27][28]

dot

Caption: Common Synthetic Routes to BPU Derivatives.

Schotten-Baumann Reaction

A common and efficient method for synthesizing BPU derivatives involves the Schotten-Baumann reaction.[21] This reaction entails the acylation of N-phenylurea or its derivatives with a substituted benzoyl chloride in the presence of a base.[21]

Protocol: Synthesis via Schotten-Baumann Reaction

-

Reactant Preparation: Dissolve N-phenylurea (1 equivalent) in a suitable solvent such as pyridine or a mixture of dichloromethane and a non-nucleophilic base (e.g., triethylamine).[9]

-

Acylation: Cool the solution to 0°C and add the desired benzoyl chloride derivative (1.1 equivalents) dropwise.

-

Reaction: Stir the mixture at room temperature for 12-24 hours.

-

Workup: Quench the reaction with water. If using dichloromethane, separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting solid by recrystallization or column chromatography.

Reaction via Benzoyl Isocyanate

An alternative route involves the reaction of a primary amine with a benzoyl isocyanate.[9] The benzoyl isocyanate can be generated in situ from the corresponding benzamide and oxalyl chloride.[9]

Protocol: Synthesis via Benzoyl Isocyanate

-

In situ Generation of Benzoyl Isocyanate: In a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add oxalyl chloride (1.1 equivalents) dropwise to a solution of benzamide (1 equivalent) at 0°C. Stir the mixture at room temperature for 2-4 hours until gas evolution ceases.[9]

-

Reaction with Amine: Redissolve the crude benzoyl isocyanate in a dry, aprotic solvent. Add a solution of the desired amine (1 equivalent) dropwise at 0°C.

-

Reaction Completion: Stir the reaction mixture at room temperature for 1-3 hours.

-

Purification: Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography.

Data Summary

The following table summarizes the reported IC50 values for selected this compound derivatives against various cancer cell lines, providing a quantitative measure of their cytotoxic potential.

| Compound | Derivative | Cell Line | IC50 (µM) | Reference |

| 1 | N-(4-methoxybenzoyl)-N'-phenylurea | HeLa | 6.50 | [21] |

| 2 | Hydroxyurea (Reference) | HeLa | 170.57 | [21] |

| 3 | Diaryl urea derivative (6a) | HT-29 (Colon) | 15.28 | [29] |

| 4 | Diaryl urea derivative (6a) | A549 (Lung) | 2.566 | [29] |

| 5 | Sorafenib (Reference) | HT-29 (Colon) | 14.01 | [29] |

| 6 | Sorafenib (Reference) | A549 (Lung) | 2.913 | [29] |

Conclusion and Future Perspectives

This compound and its derivatives represent a versatile chemical scaffold with a well-established role in agriculture as insect growth regulators and a rapidly emerging potential in oncology. The multifaceted mechanisms of action of these compounds, particularly their ability to target key signaling pathways in cancer, make them attractive candidates for further drug development. Future research should focus on the rational design of novel derivatives with enhanced potency and selectivity, guided by QSAR and structural biology studies. A deeper understanding of their metabolic fate and pharmacokinetic profiles will also be crucial for their successful translation into clinical applications. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this promising class of molecules.

References

-

Wikipedia. This compound. [Link]

-

Wikipedia. This compound. [Link]

-

PrepChem.com. Synthesis of 18. N-Benzyl-N'-phenylurea. [Link]

-

Sun, R., et al. (2015). Benzoylurea Chitin Synthesis Inhibitors. Journal of Agricultural and Food Chemistry, 63(31), 6847-6865. [Link]

-

Ubaya Repository. QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) OF N'-ETHYL-N'-PHENYL-N- BENZOYLTHIOUREA AND ITS DERIVATIVES AS ANTICANC. [Link]

-

ResearchGate. Benzoylurea Chitin Synthesis Inhibitors: A Review | Request PDF. [Link]

-

NorthEast BioLab. Macrophage migration inhibitory factor (MIF). [Link]

-

Sun, R., et al. (2015). Benzoylurea Chitin Synthesis Inhibitors. Journal of Agricultural and Food Chemistry, 63(31), 6847-65. [Link]

-

Ubaya Repository. QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) OF N-BENZOYL-N'-PHENYLTHIOUREA COMPOUND AND DERIVATIVES IN MCF-7 CANCER CELL. [Link]

-

ResearchGate. (PDF) QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) OF N-BENZOYL-N'-PHENYLTHIOUREA COMPOUND AND DERIVATIVES IN MCF-7 CANCER CELLS. [Link]

-

ResearchGate. Macrophage Migration Inhibitory Factor Methods and Protocols. [Link]

-

Semantic Scholar. quantitative structure-activity relationship (qsar) of n-benzoyl-n'-phenylthiourea compound and derivatives in mcf-7 cancer cells. [Link]

-

Matsuo, N., et al. (2021). Inhibition of chitin synthesis by 5-benzoylamino-3-phenylisoxazoles with various substituents at two benzene rings and their larvicidal activity. Journal of Pesticide Science, 46(1), 47-54. [Link]

-

Chen, C. H., et al. (2023). N,Nʹ-Diarylurea Derivatives (CTPPU) Inhibited NSCLC Cell Growth and Induced Cell Cycle Arrest through Akt/GSK-3β/c-Myc Signaling Pathway. International Journal of Molecular Sciences, 24(2), 1435. [Link]

-

Yuliani, S., et al. (2020). Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression. Pharmacognosy Journal, 12(6), 1319-1324. [Link]

-

Guchhait, G., et al. (2015). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. ASSAY and Drug Development Technologies, 13(1), 44-54. [Link]

-

ResearchGate. Novel benzoylurea derivative decreases TRPM7 channel function and inhibits cancer cells migration. [Link]

-

Smith, M. C., et al. (2008). Assay for Isolation of Inhibitors of Her2-Kinase Expression. Methods in Molecular Biology, 457, 257-267. [Link]

-

Sun, R., et al. (2014). Studies on Insecticidal Activities and Action Mechanism of Novel Benzoylphenylurea Candidate NK-17. PLoS ONE, 9(6), e100266. [Link]

-

Liu, Z. J., et al. (2010). Synthesis and insecticidal activity of heptafluoroisopropyl-containing benzoylphenylurea structures. Journal of Agricultural and Food Chemistry, 58(7), 4267-4271. [Link]

-

Biocompare.com. EGFR Kinase Assay Kit 40321 from BPS Bioscience, Inc.. [Link]

-

Chinese Journal of Pesticide Science. Synthesis and Insecticidal Activity of Benzoylphenylurea Derivatives. [Link]

-

National Center for Biotechnology Information. N-Benzoyl-N′-phenylurea. [Link]

-

protocols.io. MTT (Assay protocol). [Link]

-

Wang, B. L., et al. (2013). Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives. International Journal of Molecular Sciences, 14(9), 17559-17573. [Link]

-

Creative Diagnostics. Macrophage migration inhibitory factor (MIF). [Link]

-

Jorgensen, W. L., et al. (2008). Discovery of Human Macrophage Migration Inhibitory Factor (MIF)-CD74 Antagonists via Virtual Screening. Journal of Medicinal Chemistry, 51(20), 6345-6348. [Link]

-

Journal of the Argentine Chemical Society. 404-410 - Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators and Study of their Toxicity Impacts on Spodoptera littorals (Bosid.). [Link]

-

Li, Y., et al. (2023). Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. Molecules, 28(18), 6549. [Link]

-

BMC. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. [Link]

Sources

- 1. Effects of benzoylphenylurea on chitin synthesis and orientation in the cuticle of the Drosophila larva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of Quantitative Structure-Activity Relationship (QSAR) and ADMET prediction studies as screening methods for design of benzyl urea derivatives for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzoylurea Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Studies on Insecticidal Activities and Action Mechanism of Novel Benzoylphenylurea Candidate NK-17 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 11. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assay for Isolation of Inhibitors of Her2-Kinase Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Discovery of Human Macrophage Migration Inhibitory Factor (MIF)-CD74 Antagonists via Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N,Nʹ-Diarylurea Derivatives (CTPPU) Inhibited NSCLC Cell Growth and Induced Cell Cycle Arrest through Akt/GSK-3β/c-Myc Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. protocols.io [protocols.io]

- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 21. Synthesis of n-4-methoxybenzoyl-n'-phenylurea and anticancer testing. [wisdomlib.org]

- 22. promega.com [promega.com]

- 23. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biocompare.com [biocompare.com]

- 25. nebiolab.com [nebiolab.com]

- 26. cosmobiousa.com [cosmobiousa.com]

- 27. prepchem.com [prepchem.com]

- 28. curresweb.com [curresweb.com]

- 29. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

The Architect's Guide to Benzoylurea Insecticides: From Mechanism to Application

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary